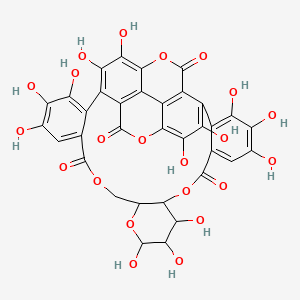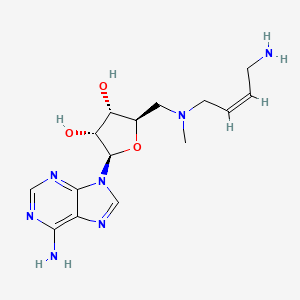![molecular formula C17H21NO5 B1234156 [2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate CAS No. 79189-81-4](/img/structure/B1234156.png)
[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate is a derivative of carbofuran, a highly toxic carbamate pesticide. This compound is known for its potent acetylcholinesterase inhibitory activity, which makes it effective in pest control. due to its toxicity, its use is highly regulated in many countries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxycarbofuran angelate typically involves the hydroxylation of carbofuran. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation of the carbofuran molecule .
Industrial Production Methods: Industrial production of 3-hydroxycarbofuran angelate involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of industrial reactors, continuous monitoring of reaction parameters, and purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: [2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, reverting to carbofuran.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under controlled pH and temperature.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of catalysts.
Major Products:
Oxidation: Hydroxylated derivatives of 3-hydroxycarbofuran angelate.
Reduction: Carbofuran.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of carbamate pesticides and their metabolites.
Biology: Investigated for its effects on acetylcholinesterase activity in various organisms.
Medicine: Explored for potential therapeutic applications due to its acetylcholinesterase inhibitory properties.
Wirkmechanismus
The primary mechanism of action of 3-hydroxycarbofuran angelate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system. This mechanism is similar to that of other carbamate pesticides .
Vergleich Mit ähnlichen Verbindungen
Carbofuran: The parent compound, also an acetylcholinesterase inhibitor.
3-Hydroxycarbofuran: A metabolite of carbofuran with similar toxicological properties.
Benfuracarb, Carbosulfan, Furathiocarb: Other carbamate pesticides that degrade to carbofuran or its metabolites.
Uniqueness: [2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate is unique due to its specific hydroxylation pattern, which can influence its reactivity and toxicity compared to other carbamate pesticides. Its distinct chemical structure allows for targeted studies on its environmental fate and biological effects .
Eigenschaften
CAS-Nummer |
79189-81-4 |
|---|---|
Molekularformel |
C17H21NO5 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C17H21NO5/c1-6-10(2)15(19)22-14-11-8-7-9-12(21-16(20)18-5)13(11)23-17(14,3)4/h6-9,14H,1-5H3,(H,18,20)/b10-6- |
InChI-Schlüssel |
NUAOLUPQWUMKNY-POHAHGRESA-N |
SMILES |
CC=C(C)C(=O)OC1C2=C(C(=CC=C2)OC(=O)NC)OC1(C)C |
Isomerische SMILES |
C/C=C(/C)\C(=O)OC1C2=C(C(=CC=C2)OC(=O)NC)OC1(C)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1C2=C(C(=CC=C2)OC(=O)NC)OC1(C)C |
Synonyme |
2,3-dihydro-2,2-dimethyl-7-(((methylamino)carbonyl)oxy)-3-benzofuranyl-2-methyl-2-butenoate 3-hydroxycarbofuran angelate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(17S)-5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde](/img/structure/B1234080.png)


![(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE](/img/structure/B1234084.png)


![(3R,8S,9R,12S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1234089.png)




